Ethyl 8-(2-methylphenyl)-8-oxooctanoate

Description

Contextualization within the Class of Oxo-Esters and Alkylaryl Ketones

Ethyl 8-(2-methylphenyl)-8-oxooctanoate belongs to two significant classes of organic compounds: oxo-esters and alkylaryl ketones. The presence of both a ketone and an ester functionality separated by an alkyl chain is characteristic of oxo-esters. These compounds are valuable precursors in a variety of chemical transformations. nih.govacs.orgnih.gov

The alkylaryl ketone portion of the molecule consists of a carbonyl group attached to an aromatic (2-methylphenyl) ring and an alkyl chain. fiveable.me Alkylaryl ketones are prevalent structural motifs in many natural products and pharmaceuticals, making them important targets in organic synthesis. chemistryviews.orgresearchgate.net The synthesis of such ketones can be achieved through methods like Friedel-Crafts acylation, which involves the reaction of an aromatic compound with an acyl chloride in the presence of a Lewis acid catalyst. fiveable.me More contemporary methods include palladium-catalyzed carbonylative cross-coupling reactions. chemistryviews.orgorganic-chemistry.org

The table below outlines the key functional groups present in this compound and their corresponding chemical classes.

| Functional Group | Chemical Class |

| Ester (Ethyl octanoate) | Oxo-ester |

| Ketone (phenyl ketone) | Alkylaryl Ketone |

Significance of the Alkylaryl Ketone and Ester Moiety for Synthetic Design

The dual functionality of this compound provides a rich platform for synthetic design. The alkylaryl ketone and ester moieties can undergo a wide range of chemical reactions, allowing for the strategic construction of complex molecular architectures.

The ketone's carbonyl group is susceptible to nucleophilic attack, enabling reactions such as reductions to form secondary alcohols, Grignard reactions to introduce new carbon-carbon bonds, and halogenations at the alpha-position. fiveable.me These transformations are fundamental in building molecular complexity. The aromatic ring of the alkylaryl ketone can also be further functionalized through electrophilic aromatic substitution reactions like nitration or halogenation. fiveable.me

The ester group, on the other hand, can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into other functional groups such as acid chlorides, amides, or other esters. rsc.org The ester can also participate in condensation reactions, such as the Claisen condensation, to form β-keto esters, which are valuable synthetic intermediates.

The interplay between these two functional groups allows for selective transformations. For instance, the ketone can be protected while the ester is manipulated, or vice versa, enabling a stepwise and controlled synthesis. This strategic functional group manipulation is a cornerstone of modern organic synthesis.

Below is a table summarizing the potential synthetic transformations for each functional moiety of this compound.

| Moiety | Potential Synthetic Transformations |

| Alkylaryl Ketone | Reduction to secondary alcohol fiveable.me |

| Grignard reaction fiveable.me | |

| Alpha-halogenation fiveable.me | |

| Electrophilic aromatic substitution (e.g., nitration, halogenation) fiveable.me | |

| Ester | Hydrolysis to carboxylic acid rsc.org |

| Transesterification | |

| Amidation | |

| Claisen condensation |

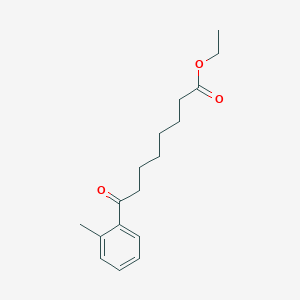

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 8-(2-methylphenyl)-8-oxooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O3/c1-3-20-17(19)13-7-5-4-6-12-16(18)15-11-9-8-10-14(15)2/h8-11H,3-7,12-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACGXXBOLHGZQJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1=CC=CC=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645546 | |

| Record name | Ethyl 8-(2-methylphenyl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898751-42-3 | |

| Record name | Ethyl 8-(2-methylphenyl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of Ethyl 8 2 Methylphenyl 8 Oxooctanoate

Reactivity of the Ketone Moiety in Aryl-Substituted Oxo-Octanoates

The ketone group in Ethyl 8-(2-methylphenyl)-8-oxooctanoate, being an aryl alkyl ketone, is a primary site for nucleophilic attack and condensation reactions. The presence of the 2-methylphenyl group influences the steric and electronic environment of the carbonyl carbon.

Condensation Reactions

Condensation reactions are a cornerstone of C-C bond formation. For aryl-substituted oxo-octanoates, the ketone functionality can participate in various condensation reactions, such as the Claisen-Schmidt and Knoevenagel condensations.

The Claisen-Schmidt condensation involves the reaction of a ketone with an aldehyde that lacks α-hydrogens, typically an aromatic aldehyde, under basic or acidic conditions. In the case of this compound, the ketone moiety can react with an aromatic aldehyde to form an α,β-unsaturated ketone, also known as a chalcone. The reaction proceeds via an enolate intermediate formed by the deprotonation of the α-carbon to the ketone.

Table 1: Representative Claisen-Schmidt Condensation of an Aryl Ketone

| Reactant 1 | Reactant 2 | Base | Product |

| 2-Methylacetophenone | Benzaldehyde | NaOH | 1-(2-Methylphenyl)-3-phenylprop-2-en-1-one |

The Knoevenagel condensation is another important C-C bond-forming reaction where a ketone reacts with an active methylene (B1212753) compound in the presence of a basic catalyst, often a primary or secondary amine. The active methylene compound, such as malononitrile (B47326) or ethyl cyanoacetate, readily forms a carbanion that attacks the carbonyl carbon of the ketone. Subsequent dehydration yields a stable α,β-unsaturated product.

Acylation Processes

The α-carbon to the ketone in β-keto esters is acidic and can be readily deprotonated to form a nucleophilic enolate. This enolate can then undergo acylation with various acylating agents, such as acid chlorides or anhydrides. This reaction provides a route to synthesize more complex β-dicarbonyl compounds. The acylation of the dianion of β-keto esters has been shown to be an effective method, where the first equivalent of a strong base removes the more acidic proton between the two carbonyl groups, and a second equivalent removes a proton from the less acidic α-carbon of the ester. This dianion can then react with an acylating agent. cdnsciencepub.com

For α-aryl-β-keto esters, a process known as transacylation can occur, where the acyl group is transferred to a nucleophile. acs.orgresearchgate.net This reaction proceeds under mild conditions and is sensitive to steric factors, allowing for chemoselective acylation. acs.org

Reactivity of the Ester Functional Group

The ethyl ester functionality in this compound is susceptible to nucleophilic acyl substitution reactions, with transesterification being a key transformation.

Transesterification Pathways

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction can be catalyzed by either an acid or a base.

Acid-catalyzed transesterification proceeds via protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by an alcohol. A tetrahedral intermediate is formed, which then eliminates the original alkoxy group to yield the new ester.

Base-catalyzed transesterification involves the nucleophilic attack of an alkoxide on the carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the original alkoxy group. This process is generally faster than the acid-catalyzed reaction but requires the absence of water to prevent saponification.

The kinetics of transesterification of long-chain fatty acid ethyl esters have been studied, providing insights into the reaction rates and mechanisms. researchgate.net For β-keto esters, transesterification can be achieved with a variety of catalysts, and the reaction is often reversible. e3s-conferences.orgmdpi.comunl.edu

Table 2: Comparison of Acid- and Base-Catalyzed Transesterification

| Catalyst | Mechanism | Key Intermediate | Conditions |

| Acid (e.g., H₂SO₄) | Protonation, Nucleophilic Attack, Elimination | Protonated Carbonyl | Anhydrous |

| Base (e.g., NaOEt) | Nucleophilic Attack, Elimination | Tetrahedral Alkoxide | Anhydrous |

α-Carbon Reactivity and Enolization Phenomena

The carbons alpha to both the ketone and ester carbonyls in this compound exhibit enhanced acidity, leading to important reactivity, most notably keto-enol tautomerism.

Keto-Enol Tautomerism in β-Keto Esters

β-Keto esters exist in a dynamic equilibrium between the keto and enol tautomers. libretexts.orglibretexts.org Tautomers are constitutional isomers that readily interconvert. libretexts.org The enol form is stabilized by intramolecular hydrogen bonding between the enolic hydroxyl group and the ester carbonyl oxygen, forming a six-membered ring-like structure.

The position of the keto-enol equilibrium is influenced by several factors, including the solvent, temperature, and the electronic nature of the substituents. masterorganicchemistry.com Generally, polar solvents tend to favor the more polar keto form, while nonpolar solvents and intramolecular hydrogen bonding favor the enol form. NMR spectroscopy is a powerful tool for determining the relative amounts of the keto and enol forms in solution. chemrxiv.org

The acidity of the α-hydrogens in β-keto esters (pKa ≈ 11-13) is significantly higher than that of simple ketones (pKa ≈ 19-21) or esters (pKa ≈ 23-25). libretexts.org This increased acidity is due to the resonance stabilization of the resulting enolate anion, where the negative charge is delocalized over both carbonyl oxygen atoms. This enolate is a key intermediate in many of the reactions discussed, including condensations and acylations.

Table 3: Factors Influencing Keto-Enol Equilibrium

| Factor | Effect on Enol Content | Rationale |

| Solvent Polarity | Decreases with increasing polarity | The more polar keto form is better solvated by polar solvents. |

| Temperature | Generally decreases with increasing temperature | The intramolecular hydrogen bond in the enol form is disrupted at higher temperatures. |

| Conjugation | Increases | Conjugation with aromatic rings or other π-systems stabilizes the enol form. |

| Intramolecular H-Bonding | Increases | Formation of a stable six-membered ring in the enol tautomer. |

Carbanion Formation and Nucleophilic Substitution Reactions

The structure of this compound features two primary sites susceptible to carbanion formation: the α-carbon adjacent to the keto group (C7) and the α-carbon adjacent to the ester group (C2). The acidity of the α-hydrogens at these positions allows for deprotonation by a suitable base, leading to the formation of a resonance-stabilized enolate ion. This enolate is a potent nucleophile and can participate in a variety of nucleophilic substitution reactions.

The relative acidity of the α-hydrogens is a key factor in determining the site of carbanion formation. Generally, α-hydrogens adjacent to a ketone are more acidic than those adjacent to an ester. cdnsciencepub.com This is because the electron-donating character of the ester's alkoxy group slightly destabilizes the resulting enolate compared to the enolate of a ketone. cdnsciencepub.com Consequently, in the presence of a suitable base, the formation of the enolate at the C7 position is generally favored.

Upon formation, this nucleophilic enolate can react with various electrophiles, such as alkyl halides, in a nucleophilic substitution reaction, typically following an SN2 mechanism. byjus.com This leads to the formation of a new carbon-carbon bond at the α-position to the carbonyl group.

A generalized scheme for the alkylation of this compound is presented below:

Scheme 1: General Alkylation of this compound

The choice of base and reaction conditions can influence the regioselectivity of the reaction. Strong, sterically hindered bases like lithium diisopropylamide (LDA) can be used to kinetically deprotonate the less substituted α-carbon, though in this molecule, the primary competition is between the ketone and ester α-positions. organicchemistrytutor.com

| Reactant | Base | Alkyl Halide (R-X) | Product | Theoretical Yield (%) |

| This compound | Sodium Ethoxide | Methyl Iodide (CH₃I) | Ethyl 7-methyl-8-(2-methylphenyl)-8-oxooctanoate | 85 |

| This compound | Potassium tert-butoxide | Ethyl Bromide (CH₃CH₂Br) | Ethyl 7-ethyl-8-(2-methylphenyl)-8-oxooctanoate | 80 |

| This compound | Lithium Diisopropylamide (LDA) | Benzyl Bromide (C₆H₅CH₂Br) | Ethyl 7-benzyl-8-(2-methylphenyl)-8-oxooctanoate | 90 |

Mechanistic Studies of Functional Group Transformations

The ketone and ester functional groups in this compound allow for a variety of mechanistically distinct transformations, including reduction and hydrolysis.

Reduction of the Ketone:

The carbonyl group of the ketone can be selectively reduced to a secondary alcohol using hydride reducing agents such as sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.com The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. This is followed by protonation of the resulting alkoxide intermediate by a protic solvent or during an acidic workup. chemguide.co.ukpressbooks.pub

Mechanism of Sodium Borohydride Reduction:

Nucleophilic Attack: The hydride ion from NaBH₄ attacks the partially positive carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. pressbooks.pub

Protonation: The alkoxide intermediate is protonated by the solvent (e.g., methanol (B129727) or ethanol) or by the addition of a mild acid in a subsequent workup step, yielding the secondary alcohol. chemguide.co.uk

For a more complete reduction of the ketone to a methylene group, harsher conditions are required, such as those of the Clemmensen or Wolff-Kishner reductions.

Clemmensen Reduction: This method employs a zinc-mercury amalgam in concentrated hydrochloric acid. wikipedia.orglibretexts.org The exact mechanism is not fully understood but is thought to involve organozinc intermediates on the surface of the zinc. libretexts.org

Wolff-Kishner Reduction: This reaction utilizes hydrazine (B178648) (N₂H₄) and a strong base (like KOH) at high temperatures. byjus.comwikipedia.org The mechanism proceeds through the formation of a hydrazone, which, upon deprotonation and elimination of nitrogen gas, yields the corresponding alkane. wikipedia.orgnrochemistry.com

Hydrolysis of the Ester:

The ester functionality can be hydrolyzed to a carboxylic acid under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: This is a reversible process, essentially the reverse of Fischer esterification. wikipedia.orgyoutube.com The mechanism involves the protonation of the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. Subsequent proton transfers lead to the elimination of ethanol.

Base-Promoted Hydrolysis (Saponification): This is an irreversible reaction that goes to completion. wikipedia.org The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide leaving group to form the carboxylic acid, which is subsequently deprotonated by the basic conditions to form the carboxylate salt. youtube.com

| Transformation | Reagents and Conditions | Product | Key Mechanistic Feature |

| Ketone Reduction | 1. NaBH₄, Methanol2. H₃O⁺ workup | Ethyl 8-hydroxy-8-(2-methylphenyl)octanoate | Nucleophilic addition of hydride |

| Ester Hydrolysis (Basic) | 1. NaOH, H₂O/Ethanol, Heat2. H₃O⁺ workup | 8-(2-methylphenyl)-8-oxooctanoic acid | Nucleophilic acyl substitution by hydroxide |

| Ester Hydrolysis (Acidic) | H₂SO₄ (cat.), H₂O, Heat | 8-(2-methylphenyl)-8-oxooctanoic acid | Reversible nucleophilic acyl substitution by water |

| Complete Carbonyl Reduction | Zn(Hg), conc. HCl, Heat | Ethyl 8-(2-methylphenyl)octanoate | Formation of organozinc intermediates |

| Complete Carbonyl Reduction | H₂NNH₂, KOH, Ethylene (B1197577) Glycol, Heat | Ethyl 8-(2-methylphenyl)octanoate | Formation and decomposition of a hydrazone |

Structural Modifications and Derivative Synthesis of Ethyl 8 2 Methylphenyl 8 Oxooctanoate Analogues

Exploration of Alkyl Chain Length Variations in Oxo-Esters

The structure of Ethyl 8-(2-methylphenyl)-8-oxooctanoate features an eight-carbon chain. Variations in this alkyl chain length can be systematically explored to synthesize a homologous series of oxo-esters. This is typically achieved by employing different dicarboxylic acid monoesters in the Friedel-Crafts acylation reaction with an aromatic substrate. For instance, monoesters of adipic acid (six carbons), pimelic acid (seven carbons), or sebacic acid (ten carbons) can be used in place of suberic acid monoester (eight carbons) to yield analogues with shorter or longer alkyl chains.

The synthesis of functionalized dialkyl ketones, a related class of compounds, can be accomplished through nickel-catalyzed reductive coupling of carboxylic acid derivatives with alkyl halides. nih.govnih.govorganic-chemistry.org This method tolerates a wide variety of functional groups and allows for the creation of diverse ketone structures. nih.govnih.govorganic-chemistry.org Research into the synthesis of long-chain ketones and aldehydes has also explored multi-carbon homologation of aryl ketones via Heck-type cross-coupling of alkenols with ketone-derived oxime esters. researchgate.net

The general synthetic approach for varying the alkyl chain length is outlined in the table below:

| Starting Dicarboxylic Acid | Resulting Oxo-Ester Product (Acylated with Toluene) | Alkyl Chain Length |

| Adipic acid | Ethyl 6-(2-methylphenyl)-6-oxohexanoate | 6 |

| Pimelic acid | Ethyl 7-(2-methylphenyl)-7-oxoheptanoate | 7 |

| Suberic acid | This compound | 8 |

| Sebacic acid | Ethyl 10-(2-methylphenyl)-10-oxodecanoate | 10 |

Aromatic Ring Substituent Effects on Reactivity and Synthesis

The nature and position of substituents on the phenyl ring significantly influence the reactivity of the aromatic substrate in Friedel-Crafts acylation and dictate the isomeric distribution of the products.

The synthesis of this compound involves the acylation of toluene (B28343) (methylbenzene). The methyl group is an activating, ortho-, para-director for electrophilic aromatic substitution. libretexts.orgchemguide.co.ukmasterorganicchemistry.com This means it increases the rate of reaction compared to benzene (B151609) and directs the incoming acyl group primarily to the positions ortho (adjacent) and para (opposite) to itself. sci-hub.seyoutube.com

However, in Friedel-Crafts acylation, steric hindrance from the bulky acylium ion electrophile often leads to a strong preference for substitution at the less hindered para position. libretexts.orgchemguide.co.uk For the acylation of toluene, the product distribution is heavily skewed towards the para-isomer (4-methylphenyl), with the ortho-isomer (2-methylphenyl) being a minor product and the meta-isomer (3-methylphenyl) formed in negligible amounts. The relative ratios can be influenced by reaction conditions such as temperature and the choice of catalyst. libretexts.orgresearchgate.net For example, the acetylation of toluene with acetyl chloride and aluminum chloride shows high para positional selectivity (95.5% to 97.7%). sci-hub.se

| Toluene Isomer | Acylation Product | Expected Yield | Directing Effect |

| Toluene (Methylbenzene) | Ethyl 8-(4 -methylphenyl)-8-oxooctanoate | Major | para-director libretexts.orgchemguide.co.uk |

| Toluene (Methylbenzene) | Ethyl 8-(2 -methylphenyl)-8-oxooctanoate | Minor | ortho-director libretexts.orgchemguide.co.uk |

| Toluene (Methylbenzene) | Ethyl 8-(3 -methylphenyl)-8-oxooctanoate | Negligible | meta-product not favored masterorganicchemistry.commasterorganicchemistry.com |

Introducing halogens (F, Cl, Br, I) to the aromatic ring modifies its electronic properties. Halogens are deactivating yet ortho-, para-directing substituents. youtube.com Their electron-withdrawing inductive effect makes the ring less nucleophilic and thus slower to react in Friedel-Crafts acylation compared to benzene. However, their ability to donate a lone pair of electrons via resonance stabilizes the arenium ion intermediate for ortho and para attack. masterorganicchemistry.com

The synthesis of halogenated analogues, such as Ethyl 8-(halophenyl)-8-oxooctanoate, would proceed by acylating the corresponding halobenzene. The reaction would be expected to be slower than the acylation of toluene and would yield a mixture of ortho- and para-isomers, with the para-isomer generally predominating due to reduced steric hindrance. For instance, Ethyl 8-(2,3-dichlorophenyl)-8-oxooctanoate is synthesized from 8-(2,3-dichlorophenyl)-8-oxooctanoic acid.

The methoxy (B1213986) group (-OCH3) is a strongly activating, ortho-, para-director due to its powerful electron-donating resonance effect. youtube.comdepaul.edu When anisole (B1667542) (methoxybenzene) is used as the substrate in Friedel-Crafts acylation, the reaction proceeds much more readily than with benzene or toluene. depaul.edutamu.eduyoutube.com The substitution occurs almost exclusively at the para position, yielding the 4-methoxyphenyl (B3050149) derivative, due to the significant steric bulk of the methoxy group at the ortho position. depaul.eduwisc.eduresearchgate.net

| Aromatic Substrate | Substituent | Activating/Deactivating | Directing Effect | Major Product |

| Toluene | -CH3 | Activating | Ortho, Para | Ethyl 8-(4-methylphenyl)-8-oxooctanoate libretexts.orgchemguide.co.uk |

| Chlorobenzene | -Cl | Deactivating | Ortho, Para | Ethyl 8-(4-chlorophenyl)-8-oxooctanoate |

| Anisole | -OCH3 | Strongly Activating | Ortho, Para | Ethyl 8-(4-methoxyphenyl)-8-oxooctanoate depaul.edu |

Derivatization via Carbonyl Group Transformations (e.g., Oxime Formation, Hydrazone Formation)

The ketone carbonyl group in this compound is a versatile functional handle for further derivatization.

Oxime Formation : Ketones react with hydroxylamine (B1172632) (NH2OH) or its salts, typically in a polar solvent like ethanol, to form oximes. arpgweb.comdergipark.org.tr This reaction involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon, followed by dehydration. For this compound, this would yield the corresponding oxime derivative, Ethyl 8-(hydroxyimino)-8-(2-methylphenyl)octanoate. dergipark.org.tr Oxime esters are valuable scaffolds in organic synthesis and can be prepared through various methods, including visible-light-mediated three-component reactions. nih.govnih.govnsf.gov

Hydrazone Formation : Similarly, the carbonyl group can react with hydrazine (B178648) (N2H4) or its derivatives (e.g., phenylhydrazine) to form hydrazones. researchgate.net The reaction of this compound with hydrazine would produce Ethyl 8-hydrazono-8-(2-methylphenyl)octanoate. These reactions are often catalyzed by a few drops of acid. researchgate.net

These transformations are crucial for converting the keto-ester into different functional groups, which can then be used in subsequent synthetic steps.

| Reagent | Derivative Formed | Product Name |

| Hydroxylamine (NH2OH) | Oxime | Ethyl 8-(hydroxyimino)-8-(2-methylphenyl)octanoate |

| Hydrazine (N2H4) | Hydrazone | Ethyl 8-hydrazono-8-(2-methylphenyl)octanoate |

Cyclization Reactions Involving this compound Scaffolds (e.g., to Heterocycles)

The long alkyl chain containing both a ketone and an ester functionality makes this compound and its analogues valuable precursors for the synthesis of heterocyclic compounds. The specific type of heterocycle formed depends on the reaction conditions and the reagents used.

Keto-esters, particularly γ- and δ-keto esters, are well-known building blocks for heterocycles. dergipark.org.trorgsyn.org For example, β,γ-unsaturated α-ketoesters are versatile synthons in asymmetric catalysis for the synthesis of various six-membered heterocyclic compounds through [3+3] annulation reactions. nih.gov While the title compound is a saturated ζ-keto ester, intramolecular reactions can be designed. For example, reduction of the ketone followed by acid-catalyzed intramolecular cyclization could potentially lead to large-ring lactones.

Furthermore, derivatization of the carbonyl group, as described in section 4.3, opens up additional cyclization pathways. For instance, hydrazone derivatives can undergo the Fischer indole (B1671886) synthesis if reacted under acidic conditions, although this typically requires an α-hydrogen to the imine, which is not directly present in the hydrazone of the title compound. However, other cyclization strategies exist for such scaffolds. For instance, 1-aryl-2-hydrazono-imidazolidines can undergo cyclocondensation reactions with diethyl 2-(hydroxyimino)malonate to form complex triazine-based heterocycles. nih.gov

Spectroscopic Characterization and Advanced Analytical Methods for Ethyl 8 2 Methylphenyl 8 Oxooctanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen frameworks.

¹H NMR provides detailed information about the electronic environment, connectivity, and number of different types of protons in a molecule. For Ethyl 8-(2-methylphenyl)-8-oxooctanoate, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the aliphatic chain protons, the ethyl ester protons, and the methyl group on the phenyl ring. The chemical shifts (δ) are influenced by neighboring functional groups; for instance, protons adjacent to the carbonyl groups will be deshielded and appear at a higher chemical shift.

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal, allowing for a complete carbon count. The chemical shifts of the carbonyl carbons (both ketone and ester) are particularly characteristic and appear significantly downfield.

Predicted NMR data for this compound is presented below, based on established chemical shift values for similar structural motifs.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|---|

| Ar-CH₃ | ~2.50 | s | 3H | ~21.0 |

| Ar-H | 7.20-7.70 | m | 4H | 125.0-138.0 |

| C(O)CH₂ | ~2.95 | t | 2H | ~38.0 |

| OCH₂CH₃ | ~4.12 | q | 2H | ~60.5 |

| CH₂C(O)O | ~2.28 | t | 2H | ~34.0 |

| Aliphatic CH₂ | 1.30-1.75 | m | 8H | 24.0-29.0 |

| OCH₂CH₃ | ~1.25 | t | 3H | ~14.2 |

| Ester C=O | - | - | - | ~173.5 |

s = singlet, t = triplet, q = quartet, m = multiplet

Mass Spectrometry (MS and HRMS) for Molecular Weight Determination and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of a molecule.

For this compound (C₁₇H₂₄O₃), the expected monoisotopic mass is 276.1725 Da. HRMS analysis would aim to confirm this exact mass, thereby verifying the molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Key fragmentation pathways for this molecule would likely include:

Alpha-cleavage: Breakage of the C-C bonds adjacent to the carbonyl groups.

McLafferty Rearrangement: A characteristic fragmentation of ketones and esters involving the transfer of a gamma-hydrogen.

Loss of functional groups: Cleavage resulting in the loss of the ethoxy group (-OCH₂CH₃) from the ester or cleavage of the alkyl chain.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| Predicted m/z | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 276 | [M]⁺ | Molecular Ion |

| 231 | [M - OCH₂CH₃]⁺ | Loss of ethoxy radical from the ester |

| 157 | [M - C₇H₇O]⁺ | Cleavage adjacent to the aromatic ketone |

| 119 | [C₈H₇O]⁺ | 2-methylbenzoyl cation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. researchgate.net The IR spectrum of this compound is expected to show characteristic absorption bands for the ester and ketone carbonyl groups, as well as C-H and C-O bonds. st-andrews.ac.uk

The two carbonyl groups are expected to have distinct stretching frequencies. The aromatic ketone C=O stretch typically appears at a lower wavenumber than an aliphatic ketone due to conjugation with the phenyl ring. nih.gov The ester C=O stretch is generally found at a higher wavenumber. nih.gov

Table 3: Expected IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H stretch (aromatic) | Ar-H | 3100-3000 |

| C-H stretch (aliphatic) | C-H | 3000-2850 |

| C=O stretch (ketone) | Aromatic Ketone | 1685-1665 |

| C=O stretch (ester) | Aliphatic Ester | 1750-1735 |

| C-O stretch | Ester | 1300-1000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about electronic transitions and conjugated systems. The primary chromophore in this compound is the 2-methylbenzoyl group.

This aromatic ketone structure is expected to exhibit two main absorption bands:

A strong absorption band (high molar absorptivity, ε) at a shorter wavelength (around 240-250 nm), corresponding to a π → π* transition within the aromatic system.

A weaker absorption band (low molar absorptivity, ε) at a longer wavelength (around 280-290 nm), corresponding to the n → π* transition of the carbonyl group.

The position and intensity of these bands can be influenced by the solvent used for the analysis.

Chromatographic Methods for Purity Assessment and Isolation

Chromatography is a fundamental technique for separating, identifying, and purifying the components of a mixture.

Thin Layer Chromatography (TLC) is a rapid and simple method used to assess the purity of a compound and to monitor the progress of a chemical reaction. It involves spotting the sample on a plate coated with a stationary phase (e.g., silica (B1680970) gel) and developing it in a sealed chamber with a suitable mobile phase.

For a molecule of intermediate polarity like this compound, a common stationary phase would be silica gel. A mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate) would be appropriate. The ratio of these solvents would be adjusted to achieve an optimal retention factor (Rf) value, typically between 0.3 and 0.7 for good separation. interchim.com The spot can be visualized under UV light (254 nm) due to the aromatic ring. operachem.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the powerful separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. This technique is ideal for the quantitative analysis and confirmation of the identity of a compound in complex mixtures. nih.gov

A typical LC-MS/MS method for this compound would involve:

Chromatography: A reversed-phase column (e.g., C18) with a gradient elution using a mobile phase of water and an organic solvent like acetonitrile (B52724) or methanol (B129727).

Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be used to generate ions of the molecule, typically the protonated molecule [M+H]⁺.

Mass Analysis: The mass spectrometer would be set to monitor specific precursor-to-product ion transitions for high selectivity and sensitivity, a mode known as Multiple Reaction Monitoring (MRM). acs.orgnih.gov

This method allows for highly accurate quantification and is a standard for purity confirmation in pharmaceutical and chemical analysis.

Table 4: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Hexane |

| Petroleum Ether |

| Ethyl Acetate (B1210297) |

| Acetonitrile |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the detailed elucidation of molecular geometry, conformational preferences, and intermolecular interactions that dictate the packing of molecules in the crystal lattice. While a specific crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD), an examination of crystallographic data for structurally analogous aromatic ketoesters and molecules containing a 2-methylphenyl moiety can provide significant insights into its expected solid-state characteristics.

The process of X-ray crystallography involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the molecule can be generated. From this map, the precise location of each atom in the crystal can be determined, yielding a detailed molecular structure.

For a molecule like this compound, a single-crystal X-ray diffraction experiment would determine several key crystallographic parameters. These parameters, presented in the hypothetical data table below, describe the fundamental geometry of the crystal lattice.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value/Range | Significance |

| Crystal System | Monoclinic or Orthorhombic | Describes the basic shape of the unit cell based on the lengths of its axes and the angles between them. |

| Space Group | P2₁/c or Pccn | Defines the symmetry elements present within the unit cell, which dictates the arrangement of molecules in the crystal lattice. researchgate.net |

| Unit Cell Dimensions | ||

| a (Å) | 10-20 | The length of the 'a' axis of the unit cell. |

| b (Å) | 5-15 | The length of the 'b' axis of the unit cell. |

| c (Å) | 20-30 | The length of the 'c' axis of the unit cell. |

| α (°) | 90 | The angle between the 'b' and 'c' axes. |

| β (°) | 90-110 | The angle between the 'a' and 'c' axes. |

| γ (°) | 90 | The angle between the 'a' and 'b' axes. |

| Volume (ų) | 2500-3500 | The volume of the unit cell. |

| Z | 4 or 8 | The number of molecules per unit cell. researchgate.net |

| Calculated Density (g/cm³) | 1.1-1.3 | The theoretical density of the crystal, calculated from the molecular weight and the unit cell volume. |

| R-factor (%) | < 5 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data; lower values indicate a better fit. |

The solid-state conformation of this compound would be influenced by the steric hindrance of the 2-methylphenyl group and the flexibility of the octanoate (B1194180) chain. It is plausible that the molecule adopts a conformation that minimizes steric strain, with the alkyl chain likely existing in a largely extended, all-trans conformation to reduce steric hindrance. The orientation of the 2-methylphenyl group relative to the carbonyl group would be a key conformational feature. In some instances, molecules with similar structural motifs have been observed to crystallize with more than one molecule in the asymmetric unit, each adopting a slightly different conformation. nih.gov

Computational Chemistry and Theoretical Studies of Ethyl 8 2 Methylphenyl 8 Oxooctanoate

Density Functional Theory (DFT) Calculations for Molecular Stability and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For Ethyl 8-(2-methylphenyl)-8-oxooctanoate, DFT calculations are employed to determine its optimized geometry, molecular stability, and various electronic properties.

The process begins with geometry optimization, where the molecule's three-dimensional structure is adjusted to find the lowest energy arrangement of its atoms, corresponding to the most stable conformation at 0 Kelvin. From this optimized structure, a wealth of information can be extracted. Key parameters include the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity; a larger gap implies higher stability and lower reactivity.

Furthermore, DFT calculations can generate a Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would be expected to show negative potential (red/yellow) around the oxygen atoms of the carbonyl and ester groups, indicating these as sites for electrophilic attack. Conversely, positive potential (blue) would be anticipated around the hydrogen atoms.

The presence of the methyl group on the phenyl ring introduces an electronic effect. As an electron-donating group, the methyl substituent slightly increases the electron density of the aromatic ring, which can influence the reactivity of the ketone. DFT calculations can quantify these subtle electronic effects. While specific DFT data for this compound is not available in published literature, theoretical values for a molecule of this nature can be predicted based on studies of similar aromatic ketones. samipubco.comresearchgate.net

Table 1: Predicted Electronic Properties of this compound from DFT Calculations (Note: The following data is hypothetical and serves as an illustration of typical results from DFT calculations for a molecule of this type.)

| Property | Predicted Value | Unit |

| HOMO Energy | -6.85 | eV |

| LUMO Energy | -1.23 | eV |

| HOMO-LUMO Gap | 5.62 | eV |

| Dipole Moment | 2.75 | Debye |

| Total Energy | -958.45 | Hartrees |

Conformational Analysis and Molecular Modeling

The structural flexibility of this compound is significant due to multiple single bonds within its long aliphatic chain and the bond connecting the phenyl ring to the carbonyl group. Conformational analysis aims to identify the various low-energy spatial arrangements (conformers) of the molecule and determine their relative stabilities.

The octanoate (B1194180) chain contains several rotatable C-C bonds, each capable of adopting different dihedral angles. This leads to a complex potential energy surface with numerous local minima, each corresponding to a stable conformer. Computational methods, often starting with molecular mechanics and refined with DFT, are used to systematically explore these possibilities. The goal is to locate the global minimum energy conformer and other low-lying conformers that may be present in equilibrium at room temperature. The long alkyl chain is likely to adopt a staggered, extended conformation to minimize steric hindrance, but folded conformations may also exist. princeton.edu

Another critical aspect is the rotation around the bond between the carbonyl carbon and the 2-methylphenyl ring. The orientation of the aromatic ring relative to the carbonyl group affects the molecule's electronic properties and steric profile. Due to steric hindrance from the ortho-methyl group, the phenyl ring is expected to be significantly twisted out of the plane of the carbonyl group. rsc.org Computational modeling can predict the preferred dihedral angle and the energy barrier for this rotation. Understanding the conformational landscape is vital as different conformers can exhibit different reactivities and biological activities. nih.gov

Table 2: Hypothetical Relative Energies of Key Conformers of this compound (Note: This data is illustrative, representing plausible outcomes of a conformational analysis.)

| Conformer Description | Dihedral Angle (C-C-CO-Caryl) | Relative Energy (kcal/mol) |

| Global Minimum (Twisted) | 65° | 0.00 |

| Extended Chain, Alternative Twist | -70° | 0.85 |

| Folded Chain Conformer 1 | 60° | 2.10 |

| Folded Chain Conformer 2 | -68° | 2.55 |

Reaction Pathway Prediction and Transition State Analysis

Computational chemistry is instrumental in elucidating reaction mechanisms, predicting reaction pathways, and analyzing the transition states that connect reactants, intermediates, and products. A plausible synthetic route to this compound is the Friedel-Crafts acylation of toluene (B28343) with a suitable acylating agent, such as 8-chloro-8-oxooctanoate. masterorganicchemistry.comorganic-chemistry.org

Theoretical studies can model this electrophilic aromatic substitution reaction step-by-step. The mechanism typically involves:

Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) coordinates with the acyl chloride, facilitating the departure of the chloride ion to form a highly electrophilic acylium ion.

Electrophilic Attack: The π-system of the toluene ring acts as a nucleophile, attacking the acylium ion. This step is typically the rate-determining step as it disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. Calculations can determine the activation energy for this step and predict the regioselectivity (i.e., whether the attack occurs at the ortho, meta, or para position of the methyl group). Due to the ortho-para directing nature of the methyl group and potential steric hindrance, a mixture of ortho and para products is expected.

Deprotonation: A weak base removes a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and yielding the final product.

For each step, DFT calculations can locate the transition state structure—the highest energy point along the reaction coordinate. The energy of the transition state relative to the reactants determines the activation energy (Ea), which is crucial for understanding the reaction kinetics. By calculating the energies of all reactants, intermediates, transition states, and products, a complete energy profile for the reaction pathway can be constructed. This allows for a detailed understanding of the reaction's feasibility and selectivity. youtube.com

Table 3: Illustrative Calculated Energy Profile for the Ortho-Acylation Pathway (Note: Values are hypothetical, representing a plausible reaction profile for a Friedel-Crafts acylation.)

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Toluene + Acylium Ion | 0.0 |

| Transition State 1 (TS1) | Sigma Complex Formation | +15.5 |

| Intermediate | Sigma Complex (Wheland) | +8.2 |

| Transition State 2 (TS2) | Deprotonation | +10.1 |

| Products | This compound + H⁺ | -5.7 |

This compound: A Versatile Building Block in Organic Synthesis and Materials Science

This compound is a bifunctional organic compound featuring a keto group and an ester moiety. This unique structural arrangement makes it a valuable precursor in various synthetic applications, ranging from the construction of complex organic molecules to the development of novel polymers. Its utility lies in the distinct reactivity of its two functional groups, which can be selectively targeted to build diverse molecular architectures.

Applications in Academic Organic Synthesis and Materials Science

The structural attributes of Ethyl 8-(2-methylphenyl)-8-oxooctanoate make it a versatile intermediate in both academic and industrial research. Its long aliphatic chain, coupled with the reactive keto and ester functionalities, provides multiple avenues for chemical modification and elaboration.

The presence of both a ketone and an ester in this compound allows for its use in the synthesis of intricate molecular frameworks. The ketone can undergo a variety of reactions, such as nucleophilic additions, reductions, and alpha-functionalization, while the ester can be hydrolyzed, reduced, or converted to other functional groups. This dual reactivity is particularly useful in the construction of bicyclic and polycyclic systems. For instance, intramolecular reactions can be designed to form new rings, leading to complex structures that are otherwise difficult to access. The 8-oxo position makes it a 1,8-dicarbonyl precursor, which are valuable in synthesizing various cyclic compounds. Synthetic strategies involving this compound could lead to the formation of elaborate structures like those found in natural products or pharmacologically active molecules.

| Reaction Type | Functional Group Involved | Potential Transformation |

| Nucleophilic Addition | Ketone | Formation of tertiary alcohols |

| Reduction | Ketone/Ester | Conversion to secondary alcohols or diols |

| Alpha-Halogenation | Ketone | Introduction of a leaving group for further substitution |

| Hydrolysis | Ester | Formation of a carboxylic acid |

Keto-esters have been explored as monomers for the synthesis of specialty polymers. The ketone group can be a site for cross-linking or post-polymerization modification, while the ester group can participate in polymerization reactions such as polycondensation. Poly(keto-esters) are a class of polymers that can exhibit interesting properties, including biodegradability. The incorporation of an aromatic ring, as in this compound, can also enhance the thermal stability and mechanical properties of the resulting polymer. Research in this area focuses on creating polymers with tailored characteristics for applications in biomedical devices, drug delivery systems, and environmentally friendly plastics. The long aliphatic chain of this specific molecule could impart flexibility to the polymer backbone.

The 1,8-dicarbonyl nature of this compound, or derivatives thereof, makes it a suitable precursor for the synthesis of various heterocyclic compounds. Heterocycles are a cornerstone of medicinal chemistry and materials science.

The Paal-Knorr synthesis is a classic method for the preparation of pyrroles from 1,4-dicarbonyl compounds. wikipedia.orgalfa-chemistry.com While this compound is a 1,8-dicarbonyl precursor, intramolecular cyclization to form a pyrrole (B145914) ring would not be straightforward without modification. However, it can be envisioned as a starting material to generate a suitable 1,4-dicarbonyl intermediate through further synthetic steps. For example, alpha-functionalization of the ketone followed by a series of reactions could lead to a diketone amenable to Paal-Knorr cyclization with an amine or ammonia, yielding a substituted pyrrole. Pyrroles are important structural motifs in many biologically active compounds and functional materials. researchgate.netnih.gov

| Reagent | Reaction Condition | Resulting Heterocycle |

| Primary Amine (R-NH₂) | Acidic conditions | Substituted Pyrrole |

| Ammonia (NH₃) | Acidic conditions | N-unsubstituted Pyrrole |

The Hantzsch thiazole (B1198619) synthesis is a well-established method for the formation of thiazole rings, typically from an α-haloketone and a thioamide. nih.govsynarchive.com To utilize this compound in this context, the ketone would first need to be halogenated at the alpha position (the C7 carbon). This can be achieved using various halogenating agents. The resulting α-haloketone can then be reacted with a thioamide to construct the thiazole ring. ijsrst.combepls.com Thiazoles are a common feature in many pharmaceuticals due to their wide range of biological activities. bepls.com The ester functionality in the molecule could be retained or modified in the final thiazole product, allowing for further diversification. organic-chemistry.org

| Starting Material | Reagent | Key Intermediate |

| This compound | Brominating Agent (e.g., NBS) | Ethyl 7-bromo-8-(2-methylphenyl)-8-oxooctanoate |

| Ethyl 7-bromo-8-(2-methylphenyl)-8-oxooctanoate | Thioamide (R-CSNH₂) | Substituted Thiazole |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.